molecular formula C8H8N2O6S B14438820 4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate CAS No. 76148-96-4

4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate

Cat. No.: B14438820
CAS No.: 76148-96-4
M. Wt: 260.23 g/mol
InChI Key: SMZRRBKMQAMWJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is often used in organic synthesis due to its ability to undergo a variety of chemical reactions, making it a versatile intermediate in the preparation of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate typically involves the diazotization of 4-(methoxycarbonyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is usually performed at low temperatures to stabilize the diazonium ion formed during the process .

Industrial Production Methods

In an industrial setting, the production of diazonium salts like this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to maintain the low temperatures required and to handle the potentially hazardous nature of diazonium salts.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate can undergo several types of reactions, including:

Common Reagents and Conditions

    Sandmeyer Reaction: Copper(I) chloride, bromide, or cyanide are commonly used reagents.

    Azo Coupling: Phenols or aromatic amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution and coupling reactions, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • 4-Nitrobenzenediazonium tetrafluoroborate
  • 4-Aminobenzenediazonium chloride

Uniqueness

4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate is unique due to the presence of the methoxycarbonyl group, which can influence the reactivity and stability of the diazonium ion. This makes it particularly useful in specific synthetic applications where other diazonium salts might not be as effective .

Properties

CAS No.

76148-96-4

Molecular Formula

C8H8N2O6S

Molecular Weight

260.23 g/mol

IUPAC Name

hydrogen sulfate;4-methoxycarbonylbenzenediazonium

InChI

InChI=1S/C8H7N2O2.H2O4S/c1-12-8(11)6-2-4-7(10-9)5-3-6;1-5(2,3)4/h2-5H,1H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

SMZRRBKMQAMWJI-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[N+]#N.OS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.